![molecular formula C10H12N2O2 B1518927 3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one CAS No. 952391-73-0](/img/structure/B1518927.png)
3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one
Overview
Description
3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one is a compound with the molecular weight of 192.22 .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H12N2O2/c11-7-8-2-1-3-9 (6-8)12-4-5-14-10 (12)13/h1-3,6H,4-5,7,11H2
. This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 192.22 . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
Medicinal Chemistry: Synthesis of Pharmaceutical Compounds
This compound serves as a building block in the synthesis of various pharmaceutical agents. Its structure is particularly useful in the construction of heterocyclic compounds which are often found in drugs that target central nervous system disorders . The aminomethyl group can act as a linker or a functional group that can be further modified to enhance the pharmacological activity of the synthesized compounds.
Biochemistry: Proteomics Research
In proteomics, 3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one is utilized for the modification of proteins and peptides. It can be used to introduce a phenyl group into a peptide chain, which can affect the protein’s function or stability . This modification can be crucial for studying protein-protein interactions and enzyme activities.
Pharmacology: Drug Development and Testing
Pharmacologically, this compound can be involved in the development of new drugs. It can be used to create small molecule libraries for drug screening, helping to identify potential therapeutic agents with high activity and specificity . Its role in the early stages of drug discovery is significant, especially in high-throughput screening methods.
Organic Synthesis: Advanced Building Block
In organic synthesis, 3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one is a versatile intermediate. It can undergo various chemical reactions, including alkylation, acylation, and condensation, to yield complex organic molecules . Its oxazolidinone ring is a valuable scaffold for constructing diverse organic compounds.
Materials Science: Polymer Synthesis
The compound’s functionality allows it to be used in the synthesis of polymers. It can act as a monomer or a cross-linker in polymer chains, contributing to the development of new materials with specific mechanical and chemical properties . Its incorporation into polymers can lead to materials with enhanced strength, flexibility, or biocompatibility.
Analytical Chemistry: Chemical Analysis and Detection
In analytical chemistry, 3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one can be used as a standard or a reagent in various chemical analyses. It can help in the quantification of substances or serve as a derivatization agent to improve the detection of specific analytes in complex mixtures .
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-[3-(aminomethyl)phenyl]-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-7-8-2-1-3-9(6-8)12-4-5-14-10(12)13/h1-3,6H,4-5,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHIRRDTCOQWTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
952391-73-0 | |
Record name | 3-[3-(aminomethyl)phenyl]-1,3-oxazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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